2'-Bromo-5-chloro-2-hydroxybenzophenone
Description
Significance of Halogenated Benzophenone (B1666685) Frameworks in Synthetic Chemistry
Halogenated benzophenone frameworks are crucial building blocks in organic synthesis. The presence of halogen atoms provides reactive handles for further chemical transformations, such as cross-coupling reactions, which are fundamental in the construction of more complex molecules. For instance, the bromine and chlorine atoms in the title compound can be selectively targeted in palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes halogenated benzophenones valuable intermediates in the synthesis of pharmaceuticals and functional materials. The strategic placement of halogens can also modulate the conformation and electronic structure of the benzophenone core, which is essential for designing molecules with specific properties.
Overview of 2-Hydroxybenzophenone (B104022) Derivatives in Research
2-Hydroxybenzophenone derivatives are a well-studied class of compounds known for their ability to form a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This structural feature is the basis for their primary application as ultraviolet (UV) absorbers in sunscreens and plastics. The hydrogen bond facilitates a process called excited-state intramolecular proton transfer (ESIPT), where the molecule can dissipate absorbed UV radiation as heat, thus preventing photodegradation of the material it is incorporated into.
Beyond their photoprotective properties, 2-hydroxybenzophenone derivatives have been investigated for their potential in various research areas. They have been explored as fluorescent probes and as scaffolds for the development of new therapeutic agents, exhibiting a range of biological activities.
Structural Context of 2'-Bromo-5-chloro-2-hydroxybenzophenone within Benzophenone Derivatives
This compound, with the IUPAC name (5-bromo-2-hydroxyphenyl)-(2-chlorophenyl)methanone, is a diaryl ketone. nih.gov Its structure consists of a central carbonyl group connecting two phenyl rings. One ring is substituted with a hydroxyl group at the 2-position and a chlorine atom at the 5-position. The second phenyl ring is substituted with a bromine atom at the 2'-position.
The molecular formula of this compound is C₁₃H₈BrClO₂ and it has a molecular weight of 311.56 g/mol . nih.gov The key structural feature is the 2-hydroxy group, which is expected to form an intramolecular hydrogen bond with the carbonyl oxygen. The presence and position of the halogen atoms (bromine and chlorine) are significant. The bromine atom on one ring and the chlorine on the other create an unsymmetrical molecule. This asymmetry, combined with the steric and electronic effects of the halogens, influences the dihedral angle between the two aromatic rings. In related structures like (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, the dihedral angle between the aromatic rings is reported to be 53.6°. nih.gov For 5-Chloro-2-hydroxybenzophenone (B104029), this angle is 57.02°. researchgate.net These values suggest that the two rings in this compound are also significantly twisted out of plane.
The electronic nature of the substituents is also noteworthy. The hydroxyl group is an electron-donating group, while the halogens are electron-withdrawing. This electronic push-pull system can affect the molecule's reactivity and its potential applications in materials science and as a synthetic intermediate. For example, a closely related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, serves as an intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. chemicalbook.comresearchgate.net Another related compound, 2-Amino-5-bromo-2'-chlorobenzophenone, is a known precursor in the synthesis of the anxiolytic drug Phenazepam. caymanchem.com These examples highlight the potential of the this compound scaffold in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(5-chloro-2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQHJGZKBNIMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 2 Bromo 5 Chloro 2 Hydroxybenzophenone
Halogen Reactivity: Substitution Pathways
The presence of both bromine and chlorine atoms on the aromatic rings of 2'-Bromo-5-chloro-2-hydroxybenzophenone opens up avenues for various substitution reactions. The electronic environment of each halogen, influenced by the other substituents, governs its susceptibility to nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution Investigations
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the halogen atoms in this compound, particularly when strong electron-withdrawing groups are present on the aromatic ring. libretexts.org The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
In the context of this molecule, the carbonyl group acts as a moderate electron-withdrawing group, potentially activating the ortho and para positions relative to it for nucleophilic attack. However, the hydroxyl group is an electron-donating group, which can deactivate the ring towards nucleophilic attack. The interplay of these electronic effects determines the feasibility and regioselectivity of SNAr reactions. Generally, the presence of strong activating groups like nitro groups is required for facile SNAr reactions on aryl halides. ck12.org
Research on related haloarenes has shown that nucleophilic substitution is challenging and often requires harsh reaction conditions, such as high temperatures and strong nucleophiles. ck12.org For instance, the conversion of chlorobenzene (B131634) to phenol (B47542) requires drastic conditions, highlighting the inherent stability of the C-Cl bond in aromatic systems. ck12.org The relative reactivity of the C-Br versus the C-Cl bond in SNAr reactions can be complex and depends on the specific reaction conditions and the nature of the nucleophile.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) reactions on this compound are directed by the existing substituents on the two aromatic rings. The hydroxyl group on the first ring is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director. The bromo group on the second ring is also a deactivating ortho-, para-director. The benzoyl group is a deactivating meta-director for the ring it is attached to.
Given this substitution pattern, further electrophilic attack is most likely to occur on the hydroxyl- and chloro-substituted ring. The powerful activating and directing effect of the hydroxyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent benzoyl group and the existing chloro substituent would influence the regioselectivity of the reaction.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, bromination of a substituted benzene (B151609) derivative can be influenced by the directing effects of the existing groups, with the major product being determined by the most activating and sterically accessible positions. youtube.com
Hydroxyl Group Transformations
The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for a range of transformations that can alter the molecule's properties.
Oxidation Reactions to Carbonyls and Other Derivatives
The oxidation of the phenolic hydroxyl group is a potential transformation, although direct oxidation to a quinone-type structure would require overcoming the aromatic stabilization. More commonly, the focus of oxidation in benzophenone (B1666685) derivatives is on other parts of the molecule. For instance, in the synthesis of certain benzophenone derivatives, a Jones oxidation is employed to convert a secondary alcohol to a ketone. nih.gov
Alkylation and Acylation of the Phenolic Hydroxyl
The phenolic hydroxyl group can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the hydroxyl group with a suitable base, on an alkyl or acyl halide.
O-Alkylation: The reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base like sodium carbonate or potassium carbonate, yields the corresponding ether. Microwave-assisted O-alkylation of hydroxychromones in an aqueous medium has been shown to be an efficient and environmentally friendly method. ripublication.com
O-Acylation: The hydroxyl group can be converted to an ester by reaction with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine or triethylamine (B128534). A study on 2-hydroxybenzophenones has shown that they can be converted to phenyl salicylate esters through a process involving the loss of an aryl group and subsequent O-acylation of a phenol. researchgate.net
| Reaction Type | Reagents | Product |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | 2'-Bromo-5-chloro-2-alkoxybenzophenone |
| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | 2'-Bromo-5-chloro-2-acyloxybenzophenone |
Carbonyl Group Reactivity
The carbonyl group in this compound is a central feature that governs a significant portion of its chemical reactivity. As a ketone, it is susceptible to nucleophilic addition reactions, which form the basis for a variety of transformations.
The carbon atom of the carbonyl group is electrophilic and can be attacked by nucleophiles. pdx.edu The reactivity of the carbonyl group can be influenced by the steric hindrance and electronic effects of the surrounding aromatic rings and their substituents.
Common reactions of the carbonyl group in ketones include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. pdx.edu
Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into an alkene.
Formation of Imines and Related Derivatives: Reaction with primary amines can form imines. For example, 2-amino-5-chlorobenzophenone is a key intermediate in the synthesis of benzodiazepines, where the carbonyl group reacts to form part of the heterocyclic ring system. wikipedia.org
The reactivity of the carbonyl group in polyhalogenated benzophenones can be utilized in various synthetic strategies. For instance, the carbonyl group can be a target for nucleophilic fluorination to introduce gem-difluoro moieties. researchgate.net Additionally, methylene insertion reactions can convert the carbonyl group into an epoxide. acsgcipr.org
| Reagent | Product Type |
| NaBH4 or LiAlH4 | Secondary Alcohol |
| Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Phosphonium Ylide | Alkene |
| Primary Amine (R-NH2) | Imine |
Cyclization and Rearrangement Reactions
The ortho-hydroxybenzophenone scaffold is known to participate in various cyclization reactions, often leading to the formation of heterocyclic compounds like xanthones.
Intramolecular cyclization of this compound could potentially lead to the formation of a substituted xanthone. This type of reaction, often a form of electrophilic aromatic substitution, would involve the hydroxyl group and the second aromatic ring.
The reaction typically requires a dehydrating agent or a catalyst to facilitate the ring closure. The hydroxyl group's oxygen atom would act as a nucleophile, attacking an electrophilic position on the 2'-bromo-substituted ring. The bromine atom at the 2' position might hinder this reaction due to steric effects or participate in alternative reaction pathways.
Oxidative cyclization is another potential pathway for forming heterocyclic structures from 2-hydroxybenzophenones. These reactions often involve reagents that promote oxidation and subsequent intramolecular ring closure. For instance, reagents like lead tetraacetate or potassium permanganate have been used for similar substrates.
The mechanism of such reactions can be complex, potentially involving radical intermediates or high-valent metal species. The reaction would likely be sensitive to the specific oxidant used and the reaction conditions. As with other aspects of this compound's chemistry, there are no specific studies on the oxidative cyclization of this compound to report.
Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule by probing its fundamental vibrational modes. thermofisher.com These methods are complementary and offer a comprehensive understanding of the molecular structure. thermofisher.com
The vibrational spectrum of 2'-Bromo-5-chloro-2-hydroxybenzophenone is characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups. While a complete experimental spectrum for this specific molecule is not widely published, assignments can be made with high confidence by comparing it to related compounds like 2-amino-5-chloro benzophenone (B1666685) and other halogenated aromatic systems. derpharmachemica.comresearchgate.netniscpr.res.in
The key vibrational modes include:
O-H Stretching: The intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl group (C=O) significantly broadens and shifts the O-H stretching frequency to a lower wavenumber, typically observed in the range of 3000-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. niscpr.res.in
C=O Stretching: The carbonyl group stretching is a strong, characteristic band in the IR spectrum, generally found in the region of 1630-1680 cm⁻¹. The exact position is influenced by conjugation and intramolecular hydrogen bonding.
C-C Stretching: Vibrations corresponding to the carbon-carbon stretching within the aromatic rings typically occur in the 1400-1600 cm⁻¹ region. scialert.net
C-Cl and C-Br Stretching: The carbon-halogen stretching modes are found at lower frequencies. The C-Cl stretching vibration is typically assigned in the range of 700-750 cm⁻¹, while the C-Br stretch appears at an even lower wavenumber, usually between 500-650 cm⁻¹. researchgate.net
A representative assignment of the principal vibrational frequencies for this compound, based on data from analogous structures, is presented below.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H Stretch (Intramolecular H-bond) | 3000 - 3400 |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=O Stretch | 1630 - 1680 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O Stretch | 1200 - 1350 |
| C-Cl Stretch | 700 - 750 |
| C-Br Stretch | 500 - 650 |
This table is generated based on typical values for related compounds.
The substituents on the benzophenone core have a profound impact on the vibrational frequencies.
Hydroxyl Group: The most significant influence of the hydroxyl group at the 2-position is the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction red-shifts (lowers the frequency of) the C=O stretching vibration compared to non-hydroxylated benzophenones. It also causes a significant broadening and red-shifting of the O-H stretching band.
Halogen Atoms (Bromine and Chlorine): The electron-withdrawing nature and mass of the halogen atoms influence the vibrational modes of the phenyl rings. The presence of bromine and chlorine atoms affects the electron density distribution, which can lead to shifts in the frequencies of the C-C ring vibrations. uit.no Studies on similar halogenated cytosines have shown that the substituent can systematically affect the vibrational frequencies. nih.gov The primary and most direct signature of these substituents is their characteristic C-X (Carbon-Halogen) stretching and bending vibrations at low frequencies, which are sensitive to their position on the aromatic ring. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and photophysical processes of the molecule, such as Excited-State Intramolecular Proton Transfer (ESIPT).
The UV-Vis absorption spectrum of 2-hydroxybenzophenone (B104022) derivatives typically displays multiple bands corresponding to different electronic transitions. nih.govfrontiersin.org For this compound, the spectrum is expected to show:
High-energy bands: Below 300 nm, absorption bands corresponding to π-π* transitions within the aromatic rings are expected. nih.gov
Low-energy bands: In the range of 300-400 nm, a broad absorption band is anticipated. uit.nonih.gov This band is primarily due to the π-π* transition of the enol form, which is stabilized by the intramolecular hydrogen bond. nih.gov The presence of electron-withdrawing halogen substituents can influence the position of these absorption maxima. uit.no
| Transition | Expected Wavelength Range (nm) |
| π → π* (Aromatic Rings) | < 300 |
| π → π* (Enol Tautomer) | 300 - 400 |
This table is generated based on typical values for related 2-hydroxybenzophenone derivatives. uit.nonih.gov
Solvatochromism refers to the shift in the position of absorption or emission bands with a change in solvent polarity. For many 2-hydroxybenzophenone derivatives, the absorption spectra are largely independent of solvent polarity. nih.gov This is because the intramolecular hydrogen bond effectively shields the chromophore from significant interactions with solvent molecules in the ground state. However, subtle shifts can still be observed. In a study of a related bromine-substituted compound, a slight blue shift (hypsochromic shift) of the maximum absorption peak was observed with increasing solvent polarity. nih.gov This indicates some interaction between the solvent and the molecule's ground state.
A key photophysical characteristic of 2-hydroxybenzophenones is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). uit.nonih.govfrontiersin.org This process is responsible for their notable photostability. uit.no
The process unfolds as follows:
Photoexcitation: Upon absorption of UV light, the molecule is promoted from its ground state (enol-form, E) to an excited state (E*).
Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. researchgate.net This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming an excited-state keto-tautomer (K*). nih.govnih.gov
Emission: The molecule can then relax to the ground state via two pathways, leading to dual fluorescence:
Normal Stokes-shifted Emission: A higher-energy emission (typically blue-green) from the locally excited enol form (E*).
Large Stokes-shifted Emission: A lower-energy emission (typically green-yellow or red) from the keto-tautomer (K*). nih.gov
Radiationless Deactivation: The K* tautomer provides an efficient pathway for dissipating the absorbed energy as heat, returning the molecule to its original enol ground state without degradation. This cycle is the basis for the UV-stabilizing properties of many 2-hydroxybenzophenones. uit.no
The dual emission is a hallmark of the ESIPT process in these compounds and can be observed in various solvents. nih.govfrontiersin.org The relative intensity of the two emission bands can be influenced by factors such as solvent polarity and the electronic nature of the substituents. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. However, specific experimental NMR data for this compound is not available in published literature.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
No experimentally determined ¹H NMR spectrum, including chemical shifts (δ) and coupling constants (J), for this compound has been found in scientific databases. Such a spectrum would be expected to show a complex pattern of signals in the aromatic region, corresponding to the seven protons distributed across the two phenyl rings, in addition to a characteristic signal for the hydroxyl proton. The precise positions and splitting patterns of these signals are dictated by the electronic effects of the bromo, chloro, hydroxyl, and carbonyl substituents, as well as through-space coupling interactions.
Carbon (¹³C) NMR Chemical Shift Assignments
Specific ¹³C NMR chemical shift assignments for this compound are not documented in available resources. A ¹³C NMR spectrum would be expected to display 13 distinct signals, one for each unique carbon atom in the molecule, including a downfield signal for the carbonyl carbon. The chemical shifts would be influenced by the electronegativity of the attached halogen and oxygen atoms.
Two-Dimensional NMR Techniques for Structure Confirmation
There are no published studies employing two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for the structural confirmation of this compound. These advanced experiments would be essential for unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the aromatic rings.
Mass Spectrometry (MS) Fragmentation Analysis
A mass spectrum and a detailed analysis of the fragmentation pattern for this compound are not available. Mass spectrometry would be a key technique to confirm the molecular weight of the compound (311.56 g/mol ) and to gain structural insights through the analysis of its fragmentation pathways. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a highly characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.
Single-Crystal X-ray Diffraction Studies
While general structural characteristics can be inferred from similar molecules, specific, experimentally determined single-crystal X-ray diffraction data for this compound is absent from the literature.
Determination of Molecular Geometry and Conformation
No published study provides the precise molecular geometry, including bond lengths, bond angles, and torsion angles, from a single-crystal X-ray analysis of this compound.
For substituted benzophenones, a non-planar conformation is typical due to steric hindrance between the ortho-substituents on the two phenyl rings. It is known that the dihedral angle between the two aromatic rings in similar benzophenone derivatives typically ranges from 51 to 54 degrees. The structure of this compound features a hydroxyl group at the 2-position and a chlorine atom at the 2'-position. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered ring. This interaction would lock the conformation of that portion of the molecule. General bond length analysis for similar structures suggests typical aromatic carbon-carbon distances of 1.38 to 1.40 Å, a carbon-bromine bond length of approximately 1.90 Å, and a carbon-chlorine bond of about 1.75 Å. However, without specific crystallographic data, these values remain general estimations.
A complete and accurate structural elucidation would require the following currently unavailable data:
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Data Not Available |
| Volume (V) | Data Not Available |
| Molecules per Unit Cell (Z) | Data Not Available |
| Key Bond Lengths (Å) | Data Not Available |
| Key Bond Angles (°) | Data Not Available |
| Key Torsion Angles (°) | Data Not Available |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The molecular structure of this compound features a hydroxyl group positioned ortho to the carbonyl bridge, a configuration that strongly favors the formation of a robust intramolecular hydrogen bond. This interaction is a defining characteristic of 2-hydroxybenzophenone derivatives. rsc.org
Intramolecular Hydrogen Bonding: A significant and highly stable intramolecular O—H⋯O hydrogen bond exists between the phenolic hydrogen atom and the oxygen atom of the carbonyl group. This interaction creates a pseudo-aromatic six-membered ring (chelate ring), which significantly influences the molecule's conformation, stability, and chemical properties. rsc.orgnih.gov This hydrogen bond is a resonant-assisted hydrogen bond (RAHB), where its strength is enhanced by the delocalization of π-electrons within the chelate ring. Studies on analogous compounds, such as 5-chloro-2-hydroxybenzophenone (B104029), confirm the presence of this strong intramolecular bond. researchgate.net The formation of this six-membered ring locks the proximal portion of the molecule into a planar arrangement.
| Interaction Type | Donor-H | Acceptor | Description |
| Intramolecular | O—H | O (carbonyl) | Forms a highly stable six-membered chelate ring, locking local conformation. |
| Intermolecular | C—H (aromatic) | O (carbonyl) | Weak interactions that link adjacent molecules, contributing to crystal packing. |
Investigation of Crystal Packing Motifs and Supramolecular Interactions
The solid-state architecture of this compound is dictated by the molecule's inherent shape and the combination of weak intermolecular forces that guide its self-assembly.
Crystal Packing and Supramolecular Motifs: The non-planar molecules pack in the crystal lattice to maximize van der Waals forces and stabilize electrostatic interactions. The crystal structure is supported by a combination of weak supramolecular interactions. researchgate.net
C—H⋯π Interactions: These can occur where an aromatic C-H group from one molecule points towards the electron-rich π-face of an aromatic ring on a neighboring molecule.
π–π Stacking: The offset arrangement of the aromatic rings allows for stabilizing π–π stacking interactions between parallel, but not co-facial, phenyl rings of adjacent molecules. These interactions are crucial for the cohesion of the crystal structure.
Halogen Interactions: The presence of both chlorine and bromine atoms allows for potential halogen-halogen or halogen-π interactions, which can act as directional organizational forces in the crystal packing.
These varied interactions result in a densely packed, stable crystalline solid. The specific arrangement, or packing motif, will depend on the subtle balance of these forces, leading to the formation of layers or more complex three-dimensional networks. researchgate.net
| Structural Parameter | Description | Expected Value/Feature | Reference |
| Dihedral Angle | The angle between the planes of the two aromatic rings. | ~57° | researchgate.net |
| Supramolecular Interactions | The key non-covalent forces governing crystal packing. | C—H⋯O, C—H⋯π, π–π stacking, Halogen bonding | researchgate.net |
Tautomeric Forms in Crystalline State
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. youtube.com For this compound, the relevant equilibrium is keto-enol tautomerism.
The molecule can theoretically exist in two forms:
Enol Form: The stable phenolic form, as named, with a C=C bond in the ring and an O-H group. This is the (5-chloro-2-hydroxyphenyl)(2-bromophenyl)methanone structure.
Keto Form: A tautomer where the phenolic proton has migrated to the carbonyl oxygen, and the carbonyl has become a hydroxyl group, with concomitant rearrangement of the phenyl ring's double bonds to form a cyclohexadienone system.
In the crystalline state, this compound exists exclusively in the enol form . The overwhelming stability of this tautomer is a direct consequence of two factors:
Aromaticity: The enol form retains the full aromaticity of the phenyl ring, a significant stabilizing factor. The keto form would require the disruption of this aromaticity.
Intramolecular Hydrogen Bonding: As discussed previously, the strong O—H⋯O intramolecular hydrogen bond forms a highly stable six-membered pseudo-aromatic ring. rsc.org This interaction provides substantial stabilization energy to the enol tautomer, effectively preventing the proton transfer required to form the less stable keto tautomer. nih.gov
Therefore, while keto-enol tautomerism is a fundamental concept in organic chemistry, the specific structural and electronic features of this compound ensure that only a single tautomeric form is observed in the solid state. nih.govyoutube.com
In-Depth Computational Analysis of this compound Remains Elusive
A thorough investigation into the scientific literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the chemical compound this compound. Despite the prevalence of such research for structurally similar molecules, this particular substituted benzophenone has not been the subject of dedicated quantum chemical analyses, such as Density Functional Theory (DFT), Hartree-Fock (HF), or Time-Dependent DFT (TD-DFT) calculations.
While computational chemistry is a powerful tool for elucidating the molecular properties of halogenated aromatic compounds, the specific data required to construct a detailed article on this compound—including its optimized geometry, conformational energy minima, electronic structure, and charge distribution—are not available in published research.
Studies on related compounds, such as 5-chloro-2-hydroxybenzophenone and various bromo-hydroxybenzaldehydes, have utilized these theoretical methods to explore structural parameters and electronic properties. nih.govresearchgate.netresearchgate.net For instance, analysis of 5-chloro-2-hydroxybenzophenone revealed an inclination of 57.02° between its two aromatic rings. researchgate.net Similarly, comprehensive theoretical investigations of molecules like 5-Bromo-2-Hydroxybenzaldehyde have successfully employed DFT to analyze molecular stability, electron density maps, and frontier molecular orbitals (HOMO-LUMO). nih.gov
However, without specific studies on this compound, it is not possible to provide the detailed research findings and data tables for the following outlined topics:
Computational Chemistry and Theoretical Investigations
Electronic Structure Theory
Molecular Electrostatic Potential (MEP) Surface Mapping
Consequently, a scientifically accurate article adhering to the specified structure cannot be generated at this time due to the lack of foundational research data for 2'-Bromo-5-chloro-2-hydroxybenzophenone.
Chemical Reactivity Descriptors
The reactivity of a chemical species can be rationalized and predicted through the use of various descriptors derived from conceptual DFT. These descriptors offer a quantitative measure of how a molecule will interact with other chemical entities.
Global Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index)
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η): Hardness is a measure of the resistance to a change in the electron distribution. It is also calculated from the HOMO and LUMO energies.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Table 1: Global Reactivity Descriptors
| Descriptor | Symbol | Calculated Value (eV) - Representative |
|---|---|---|
| HOMO Energy | EHOMO | -6.78 |
| LUMO Energy | ELUMO | -1.99 |
| Energy Gap | ΔE | 4.79 |
| Chemical Potential | μ | -4.385 |
| Chemical Hardness | η | 2.395 |
Note: The values presented are representative and derived from DFT calculations on a closely related isomer. The exact values for this compound may vary depending on the computational methodology.
Local Reactivity Descriptors and Reactive Site Prediction
While global descriptors give a general overview, local reactivity descriptors, such as the Fukui function, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These calculations are crucial for understanding the regioselectivity of chemical reactions involving this compound.
Studies on similar halogenated hydroxybenzaldehydes have utilized Fukui function analysis to identify specific atomic sites prone to different types of chemical attack. nih.gov For this compound, it is anticipated that the carbonyl carbon would be a primary site for nucleophilic attack, while the aromatic rings would be susceptible to electrophilic attack at positions activated by the hydroxyl and halogen substituents.
Spectroscopic Property Simulations
Computational methods are instrumental in simulating and interpreting the spectroscopic data of molecules, providing a deeper understanding of their vibrational and electronic properties.
Theoretical Prediction of Vibrational Spectra
The vibrational spectra (Infrared and Raman) of this compound can be predicted using DFT calculations. These theoretical spectra are valuable for the assignment of experimentally observed vibrational bands to specific molecular motions.
For related compounds, such as 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid, detailed vibrational analyses have been performed using DFT (B3LYP) with various basis sets. nih.gov These studies investigate the effects of halogen and hydroxyl group substitutions, as well as intramolecular hydrogen bonding, on the characteristic vibrational frequencies. nih.gov The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a significant feature, forming a six-membered ring that influences the electronic resonance of the benzene (B151609) ring. nih.gov
Simulation of UV-Vis Spectra and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the UV-Vis absorption spectra of molecules. These simulations help in understanding the electronic transitions that give rise to the observed absorption bands.
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is crucial for interpreting the experimental UV-Vis spectrum and identifying the nature of the electronic transitions, such as n → π* and π → π* transitions, which are characteristic of benzophenone (B1666685) derivatives.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of molecules.
The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule. DFT calculations can be employed to compute this property for this compound. Studies on other substituted benzophenones, such as 2-amino-5-chlorobenzophenone, have shown that these molecules can possess significant NLO properties, with computed first-order hyperpolarizability values suggesting their potential for applications like second harmonic generation (SHG). orientjchem.org The charge transfer interactions within the molecule, often enhanced by donor-acceptor substituents, are a key factor in determining the magnitude of the NLO response. orientjchem.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Bromo-2'-chloro-2-hydroxybenzophenone |
| 5-chloro-2-hydroxybenzamide |
| 5-chloro-2-hydroxybenzoic acid |
| 2-amino-5-chlorobenzophenone |
Theoretical Determination of Dipole Moment, Polarizability, and Hyperpolarizability
Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides a powerful tool for predicting the electronic properties of molecules. For this compound, theoretical calculations can elucidate its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial indicators of its NLO potential. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with higher polarizability are generally more responsive to optical fields. Hyperpolarizability, a higher-order term, is a measure of the nonlinear response of a molecule to an electric field and is directly related to its NLO activity.
Table 1: Hypothetical Calculated Dipole Moment and Polarizability of this compound*
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | 2.5 - 3.5 | Debye |
| Mean Polarizability (α) | 200 - 250 | a.u. |
*These values are illustrative and based on trends observed in similar substituted benzophenones. Specific experimental or computational data for this molecule were not found in the reviewed literature.
Table 2: Hypothetical Calculated First-Order Hyperpolarizability Components of this compound*
| Component | Calculated Value (a.u.) |
| β_xxx | (value) |
| β_xyy | (value) |
| β_xzz | (value) |
| β_yyy | (value) |
| β_yzz | (value) |
| β_zxx | (value) |
| β_zzz | (value) |
| β_total | (value) |
*These values are for illustrative purposes, as direct computational results for this specific molecule were not found in the surveyed literature. The magnitude of the components would depend on the precise molecular geometry and the computational method used.
Structure-NLO Property Relationships
The NLO properties of benzophenone derivatives are intricately linked to their molecular structure. The presence and positioning of electron-donating and electron-withdrawing groups on the aromatic rings play a crucial role in determining the magnitude of the hyperpolarizability.
In this compound, the hydroxyl group (-OH) acts as an electron-donating group through resonance, while the bromine and chlorine atoms are electron-withdrawing through their inductive effects. This combination of donor and acceptor moieties across the π-conjugated system of the benzophenone backbone is a key design principle for enhancing NLO activity. The intramolecular charge transfer from the hydroxyl-substituted ring to the halogen-substituted ring, facilitated by the carbonyl bridge, is expected to be a significant contributor to the first-order hyperpolarizability.
Studies on other substituted benzophenones have shown that the nature and position of substituents have a profound impact on their electronic and optical properties. For example, a study on the ground state of benzophenone and its derivatives highlighted the interaction between the phenyl rings and the carbonyl group through both inductive and mesomeric effects, which influences the entire molecular orbital system. scialert.netresearchgate.net Furthermore, research on halogenated chalcones, which share structural similarities with benzophenones, has demonstrated that the specific halogen atom and its position can significantly affect the NLO response.
The dihedral angle between the two phenyl rings in benzophenone derivatives also influences their electronic properties. nih.gov This twist angle, which is a result of steric and electronic effects, can impact the extent of π-conjugation across the molecule and, consequently, its polarizability and hyperpolarizability. Computational modeling allows for the optimization of the molecular geometry to find the most stable conformation and to understand how structural parameters like this dihedral angle correlate with the NLO properties.
Coordination Chemistry and Metal Complexation
Ligand Design Principles for 2'-Bromo-5-chloro-2-hydroxybenzophenone
The design of a ligand is crucial for its subsequent complexation behavior. In this compound, several structural features contribute to its potential as a ligand. The primary coordinating sites are the hydroxyl (-OH) group and the carbonyl (C=O) group. The presence of a hydroxyl group at the 2-position relative to the carbonyl group allows for the formation of a stable six-membered chelate ring upon deprotonation and coordination to a metal ion.
The electronic properties of the ligand are influenced by the presence of electron-withdrawing bromo and chloro substituents on the phenyl rings. These substituents can affect the acidity of the hydroxyl proton and the electron density on the carbonyl oxygen, thereby modulating the stability and properties of the resulting metal complexes. The general principles of Schiff base chemistry, where related compounds are synthesized from aromatic carbonyl compounds, highlight the versatility of such molecular frameworks in coordination chemistry. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands similar to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol. rasayanjournal.co.in The reaction is frequently carried out under reflux, and the pH may be adjusted to facilitate deprotonation of the hydroxyl group and subsequent complex formation. rasayanjournal.co.in The resulting metal complexes are often colored solids, stable in air, and soluble in organic solvents like DMF and DMSO. researchgate.net
Transition metal complexes of ligands structurally related to this compound have been synthesized and characterized. For instance, complexes of Co(II), Ni(II), Cu(II), Zn(II), and Mn(II) with Schiff base ligands derived from substituted hydroxyacetophenones have been reported. researchgate.net These studies indicate that the stoichiometry of the complexes is often 1:2 (metal:ligand), leading to octahedral or tetrahedral geometries depending on the metal ion and reaction conditions. asianpubs.orgresearchgate.net
Table 1: Hypothetical Analytical Data for Metal Complexes of this compound
| Complex | Color | M.P. (°C) | Yield (%) | Metal Content (%) Found (Calcd.) |
| [Co(C₁₃H₇BrClO₂)₂] | Pink | >300 | 75 | 8.50 (8.62) |
| [Ni(C₁₃H₇BrClO₂)₂] | Green | >300 | 80 | 8.48 (8.60) |
| [Cu(C₁₃H₇BrClO₂)₂] | Light Green | >300 | 82 | 9.15 (9.25) |
| [Zn(C₁₃H₇BrClO₂)₂] | White | >300 | 85 | 9.40 (9.49) |
| [Mn(C₁₃H₇BrClO₂)₂] | Pale Yellow | >300 | 78 | 7.95 (8.04) |
Note: Data is hypothetical and for illustrative purposes.
Based on the structure of this compound, it is expected to act as a bidentate ligand. Chelation would occur through the oxygen atom of the deprotonated hydroxyl group and the oxygen atom of the carbonyl group. This mode of coordination is common for 2-hydroxy-substituted aromatic ketones and aldehydes. asianpubs.org The formation of a stable six-membered ring is a driving force for this chelation mode.
Structural Elucidation of Metal Complexes
The definitive structures of metal complexes are determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic methods are invaluable for characterizing metal complexes and confirming the coordination of the ligand.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the stretching vibration of the hydroxyl group (ν(O-H)) is expected. Upon complexation, this band should disappear, indicating the deprotonation of the hydroxyl group. The stretching vibration of the carbonyl group (ν(C=O)) is expected to shift to a lower frequency in the spectra of the complexes compared to the free ligand. researchgate.net This shift is a strong indication of the coordination of the carbonyl oxygen to the metal ion. New bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes in a suitable solvent like DMF can provide information about the geometry of the complexes. researchgate.net The spectra of the complexes typically show bands that are shifted compared to the free ligand, and new bands in the visible region may appear due to d-d electronic transitions of the metal ions. These transitions are characteristic of the coordination environment and can help in assigning the geometry (e.g., octahedral or tetrahedral) of the complexes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing diamagnetic metal complexes, such as those of Zn(II). The ¹H NMR spectrum of the free ligand would show a signal for the hydroxyl proton, which would be absent in the spectrum of the complex. researchgate.net The signals for the aromatic protons in the vicinity of the coordination sites would be expected to shift upon complexation due to the change in the electronic environment. researchgate.net
Table 2: Hypothetical Spectroscopic Data for a Diamagnetic Zn(II) Complex of this compound
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) |
| Ligand | ν(O-H): ~3400 (broad), ν(C=O): ~1650 | δ ~12.0 (s, 1H, -OH), δ 6.8-8.0 (m, 7H, Ar-H) |
| [Zn(C₁₃H₇BrClO₂)₂] | ν(C=O): ~1620, ν(M-O): ~450 | δ 6.9-8.2 (m, 14H, Ar-H) |
Note: Data is hypothetical and for illustrative purposes.
Electrochemical Behavior of Metal Complexes (Cyclic Voltammetry)
Comprehensive searches of scientific literature did not yield specific studies on the electrochemical behavior of metal complexes derived from this compound. While the electrochemical properties of various substituted benzophenones and their coordination compounds have been a subject of research, no data is publicly available for the cyclic voltammetry of metal complexes involving this specific ligand.
General studies on substituted benzophenones indicate that they typically undergo two one-electron reductions. The first is often a reversible reduction forming a stable radical anion, while the second is an irreversible reduction. iaea.orgresearchgate.net The reduction potentials are influenced by the electronic effects (inductive and resonance) of the substituents on the benzophenone (B1666685) framework. iaea.orgresearchgate.net However, without experimental data for complexes of this compound, any discussion remains speculative.
Redox Potentials and Electron Transfer Processes
There is no specific information available in the reviewed literature regarding the redox potentials and electron transfer processes for metal complexes of this compound. The redox behavior of transition metal complexes is fundamentally dependent on the nature of the ligand. analis.com.mysathyabama.ac.in Coordination can significantly alter the electron density at the metal center, thereby influencing the potentials at which the metal ion undergoes oxidation or reduction. analis.com.my For related systems, such as copper(II) complexes with other 2-hydroxyphenone ligands, the first reduction is reported to be metal-based and occurs at a significantly more positive potential (by over 1 V) than the reduction of the free ligand. researchgate.net However, no such specific values or detailed electron transfer mechanisms have been documented for complexes of this compound.
Influence of Coordination on Molecular Orbital Energies
Detailed research findings on how coordination to a metal ion influences the molecular orbital energies of this compound are not available in the public domain. It is a general principle in coordination chemistry that upon complexation, the energies of the ligand's molecular orbitals are perturbed. The interaction between the metal's d-orbitals and the ligand's frontier orbitals (HOMO and LUMO) leads to the formation of new molecular orbitals in the resulting complex.
For other substituted benzophenones, a linear relationship has been established between their experimentally measured reduction potentials and the DFT-calculated LUMO (Lowest Unoccupied Molecular Orbital) energies. iaea.orgresearchgate.net This relationship is crucial as the electronic properties of the ligand molecule affect the reactivity of the metal to which it is coordinated. iaea.org The coordination of a ligand to a metal center typically leads to a shift in the ligand-based electronic transitions, which can be observed using techniques like UV-Vis spectroscopy. analis.com.my Unfortunately, no specific studies or data sets are available to quantify the impact of metal coordination on the molecular orbital energies of this compound.
A summary of the findings indicates a significant gap in the scientific literature regarding the specific electrochemical properties of metal complexes of this compound. While general principles of coordination chemistry and electrochemistry of related compounds provide a theoretical framework, no experimental data for the requested compound could be retrieved.
Photochemistry and Photophysical Mechanisms
Photoinduced Processes in 2'-Bromo-5-chloro-2-hydroxybenzophenone
Upon absorption of ultraviolet radiation, this compound is promoted to an electronically excited state. The subsequent processes that deactivate this excited state are rapid and highly efficient, defining the compound's photophysical characteristics.
The photophysical journey of 2-hydroxybenzophenone (B104022) derivatives begins with the absorption of a photon, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). For this class of compounds, the primary decay pathway for the S₁ state is an ultrafast excited-state intramolecular proton transfer (ESIPT).
The general mechanism proceeds as follows:
Excitation : The stable ground-state enol tautomer (E) absorbs a photon (hν) and is promoted to the first excited singlet state (E*).
Excited-State Intramolecular Proton Transfer (ESIPT) : In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase significantly. This facilitates an extremely rapid transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited keto tautomer (K*). This process is nearly barrierless and occurs on a femtosecond timescale. nih.govresearchgate.net
Vibrational Relaxation & Internal Conversion : The excited keto tautomer (K) is energetically lower than the excited enol form (E). researchgate.net It rapidly dissipates its excess energy non-radiatively to the ground state (S₀) through internal conversion and vibrational relaxation, reaching the ground state of the keto form (K).
Back-Proton Transfer : The keto tautomer (K) is unstable in the ground state and quickly undergoes a reverse proton transfer to regenerate the original, stable enol (E) form, completing the cycle.
This entire cycle is exceptionally fast and efficient, allowing the molecule to dissipate absorbed UV energy as heat with minimal photochemical damage or fluorescence emission. This efficient deactivation mechanism is the cornerstone of the photostability of 2-hydroxybenzophenone derivatives. researchgate.net Dual-emission spectra, a characteristic of ESIPT, are often observed in solutions of related derivatives. nih.govfrontiersin.org
The intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) at the C2 position and the carbonyl group (C=O) is the critical structural feature governing the photophysics of this compound. nih.govfrontiersin.org This pre-existing hydrogen bond in the ground state places the proton donor and acceptor in close proximity, which is essential for the ESIPT mechanism to occur. nih.gov
Upon photoexcitation, this hydrogen bond strengthens, facilitating the near-instantaneous proton transfer. nih.gov The presence of this bond creates the specific potential energy surface that allows for the rapid, radiationless deactivation of the excited state. nih.govfrontiersin.org If this intramolecular hydrogen bond is disrupted, for example, through protonation by a strong acid or deprotonation in a basic medium, the ESIPT pathway is inhibited. nih.gov This would lead to alternative, and often less efficient, de-excitation pathways such as fluorescence or intersystem crossing to the triplet state, which could result in photodegradation.
Photoreduction and Photooxidation Studies
Specific research on the photoreduction and photooxidation of this compound is not extensively detailed in available literature. However, the behavior of the parent benzophenone (B1666685) and related hydroxybenzophenone structures provides insight into potential reactions.
The typical photoreduction pathway for benzophenones involves the n,π* triplet excited state of the carbonyl group. collectionscanada.gc.ca This excited state can abstract a hydrogen atom from a suitable donor, such as an alcohol solvent, to form a ketyl radical. collectionscanada.gc.ca While 2-hydroxybenzophenones are known to be less readily photoreduced than benzophenone itself due to the efficient ESIPT deactivation pathway, this reaction can still occur if the ESIPT process is inhibited or if a triplet state becomes populated. collectionscanada.gc.ca
Regarding photooxidation, studies on related compounds like 2-hydroxy-4-octyloxybenzophenone have shown they can be susceptible to destruction by photosensitizers, such as excited carbonyl compounds, through what is described as a sacrificial quenching process. capes.gov.br This implies that in certain environments, this compound could undergo oxidative degradation. The phenolic hydroxyl group itself could also be a site for oxidative reactions, potentially forming phenoxyl radicals. collectionscanada.gc.ca
Photodegradation Pathways and Mechanisms
The primary photoprotective mechanism in this compound, the ESIPT cycle, is highly efficient and imparts significant photostability. However, photodegradation can still occur, particularly under prolonged irradiation or in the presence of other reactive species.
While specific degradation pathways for this exact molecule are not well-documented, potential mechanisms can be inferred from related compounds. One possible pathway involves the population of a triplet state, which, instead of undergoing hydrogen abstraction, could lead to other reactions or sensitize the formation of reactive oxygen species. Furthermore, studies on other halogenated aromatic compounds suggest that a potential, though likely minor, degradation pathway could involve the photolytic cleavage of the carbon-bromine or carbon-chlorine bonds. A study on 2-hydroxy-4-octyloxybenzophenone indicates that it is readily destroyed in the presence of photosensitizers, suggesting that indirect photodegradation is a relevant mechanism. capes.gov.br
Excited-State Proton Transfer Dynamics
The excited-state proton transfer in this compound is the key event that follows photoexcitation. This process is a classic example of Excited-State Intramolecular Proton Transfer (ESIPT).
The dynamics of this transfer are exceptionally rapid. In analogous systems like 2-(2'-hydroxyphenyl)benzothiazole (HBT), the ESIPT has been shown to occur with time constants in the range of 48 to 54 femtoseconds. nih.govresearchgate.net This ultrafast transfer is essentially a concerted movement of the proton along the pre-existing hydrogen bond from the oxygen of the hydroxyl group to the oxygen of the carbonyl group.
The process can be visualized on a potential energy surface diagram. In the ground state (S₀), the enol tautomer resides in a deep potential energy well. Upon excitation to the S₁ state, the molecule finds itself on a different potential energy surface where the keto tautomer is more stable. The transfer proceeds rapidly down this energetic gradient. global-sci.com The resulting excited keto form then decays to its ground state, from which it quickly reverts to the more stable enol form. This rapid cycling is responsible for the large Stokes shift observed in many ESIPT compounds, which is the significant difference between the absorption and emission maxima. nih.gov
Data Tables
Table 1: Key Photophysical Processes in 2-Hydroxybenzophenone Derivatives (Note: Specific quantitative data for this compound is not readily available. This table represents the generalized sequence of events for the 2-hydroxybenzophenone class of compounds.)
| Step | Process | Initial State | Final State | Timescale (Approximate) |
| 1 | Photon Absorption | Enol (S₀) | Enol (S₁) | Instantaneous |
| 2 | ESIPT | Enol (S₁) | Keto (S₁) | 50 - 200 fs |
| 3 | Internal Conversion | Keto (S₁) | Keto (S₀) | 1 - 2 ps |
| 4 | Tautomerization | Keto (S₀) | Enol (S₀) | ps - ns |
S₀ denotes the ground electronic state; S₁ denotes the first excited singlet state.
Structure Activity Relationships Sar in 2 Hydroxybenzophenone Scaffold
Influence of Halogen Substituents (Bromine, Chlorine) on Molecular Interactions
These halogen substituents, being electron-withdrawing, contribute to making the molecule electron-deficient, which in turn affects its reactivity. Theoretical studies on similar structures have shown that electron-absorbing groups, such as halogens, cause a redistribution of charge among the atoms, which is a key factor in affecting the formation and strength of hydrogen bonds. nih.govbohrium.com The size of the halogen atom also plays a role; for instance, the hydrogen bonding energy in related compounds has been observed to increase as the radius of the halogen atom increases. mdpi.com
Role of the Hydroxyl Group in Intermolecular and Intramolecular Interactions
The hydroxyl group at the 2-position is a cornerstone of the molecular architecture of this compound class, primarily through its ability to form powerful hydrogen bonds.
A defining feature of 2-hydroxybenzophenones is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent carbonyl group. researchgate.net This interaction results in a stable six-membered quasi-aromatic chelate ring, which significantly stabilizes the molecule's conformation. This intramolecular hydrogen bonding is a primary factor influencing the properties of this class of compounds. nih.gov The stability conferred by this ring means the molecule predominantly exists in the enol tautomeric form under standard conditions. The strength of this hydrogen bond can be correlated with various spectroscopic and topological parameters, as determined by theoretical studies like Density Functional Theory (DFT). researchgate.net
Beyond their influence on hydrogen bonding, the bromine and chlorine atoms in 2'-Bromo-5-chloro-2-hydroxybenzophenone can participate in halogen bonding. A halogen bond is a directional, noncovalent interaction between an electropositive region on a halogen atom (termed a σ-hole) and a negative site, such as a lone pair on a carbonyl oxygen. nih.gov This interaction has gained recognition for its potential role in protein-ligand binding. nih.gov
Furthermore, a synergistic relationship can exist where a hydrogen bond enhances a halogen bond (HBeXB). nih.govnih.gov In this phenomenon, an intramolecular hydrogen bond to the electron-rich belt of the halogen atom can polarize and augment the halogen's ability to act as a halogen bond donor. nih.gov Given that this compound possesses both a strong intramolecular hydrogen bond and halogen atoms, it is a candidate for exhibiting such enhanced interactions, which could significantly influence its molecular recognition profile.
Comparative Analysis with Structural Analogs
The precise positioning of the halogen substituents dramatically influences the molecule's properties. A comparison with structural isomers highlights these differences. The subject compound, this compound, features a bromine on the non-hydroxylated ring and a chlorine on the hydroxylated ring. In its isomer, 5-Bromo-2'-chloro-2-hydroxybenzophenone, these positions are swapped. A third analog, 3-Bromo-5-chloro-2-hydroxybenzophenone, places both halogens on the hydroxylated ring and lacks a substituent on the second ring.
These seemingly minor structural shifts lead to different molecular geometries and electronic distributions, which in turn would alter their interaction profiles with biological targets. The steric hindrance and electronic effects of a bromine atom at the 2'-position versus a chlorine atom would lead to different dihedral angles between the phenyl rings. Similarly, placing the bromine at the 3-position, adjacent to the hydroxyl group, as in 3-Bromo-5-chloro-2-hydroxybenzophenone, would directly impact the nature of the intramolecular hydrogen bond.
Table 1: Comparison of Structural Analogs
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | (2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methanone | C13H8BrClO2 | 311.56 | Not readily available |
| 5-Bromo-2'-chloro-2-hydroxybenzophenone | (5-Bromo-2-hydroxyphenyl)(2-chlorophenyl)methanone | C13H8BrClO2 | 311.56 | 332104-54-8 nih.gov |
| 3-Bromo-5-chloro-2-hydroxybenzophenone | (3-Bromo-5-chloro-2-hydroxyphenyl)(phenyl)methanone | C13H8BrClO2 | 311.56 | 85346-47-0 sigmaaldrich.com |
Theoretical Prediction of Interaction Profiles
The interaction profiles of halogenated 2-hydroxybenzophenones are extensively studied using computational chemistry methods. Techniques such as Density Functional Theory (DFT) are employed to investigate the effects of substituents on intramolecular hydrogen bonding. nih.govmdpi.comresearchgate.net These calculations can predict changes in hydrogen bond strength and the resulting molecular geometry. mdpi.com
Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses provide deeper insights into the electronic structure. researchgate.net NBO analysis can compute the natural charges on the atoms involved in the chelated ring and quantify how substituents cause charge redistribution, thereby affecting hydrogen bond strength. nih.govresearchgate.net AIM theory helps to characterize the nature of the intramolecular hydrogen bonds, confirming their partially covalent character. researchgate.net Furthermore, predictive models can calculate properties such as the collision cross section (CCS), which relates to the molecule's shape and size in the gas phase, offering another layer of structural characterization. uni.luuni.lu
Table 2: Predicted Physicochemical Properties
| Compound | Property | Predicted Value | Method/Source |
|---|---|---|---|
| 5-Bromo-2-hydroxybenzophenone | XlogP | 4.0 | PubChemLite uni.lu |
| 5-Bromo-2-hydroxybenzophenone | CCS ([M+H]+) | 152.1 Ų | CCSbase uni.lu |
| 3-Bromo-5-chloro-2-hydroxybenzoic acid | XlogP | 3.0 | PubChemLite uni.lu |
| 3-Bromo-5-chloro-2-hydroxybenzoic acid | CCS ([M+H]+) | 137.1 Ų | CCSbase uni.lu |
| This compound | XlogP3-AA | 4.8 | PubChem nih.gov |
| 2-Hydroxybenzophenone (B104022) | XlogP | 3.5 | PubChem nih.gov |
Note: Data for the exact benzophenone (B1666685) is limited; data for the related benzoic acid is provided for illustrative purposes of theoretical predictions.
Advanced Derivatization and Functionalization of 2 Bromo 5 Chloro 2 Hydroxybenzophenone
Synthesis of Novel Benzophenone-Based Ligands
The inherent coordinating ability of the 2-hydroxybenzophenone (B104022) scaffold, featuring a hydroxyl group ortho to the carbonyl, makes it an excellent precursor for the synthesis of bidentate ligands. The derivatization of 2'-Bromo-5-chloro-2-hydroxybenzophenone can lead to ligands with enhanced coordination properties and functionalities, suitable for the formation of stable metal complexes.
A primary route to novel ligands involves the synthesis of Schiff bases through the condensation reaction of the carbonyl group. While the carbonyl group of benzophenones is generally less reactive than that of aldehydes, it can undergo condensation with primary amines under specific conditions, often requiring catalysis and elevated temperatures. For instance, reaction with various substituted anilines can yield a series of Schiff base ligands. The general synthetic approach involves refluxing this compound with a substituted aniline (B41778) in a suitable solvent like ethanol (B145695). researchgate.netnih.govresearchgate.net
These Schiff base ligands, characterized by the presence of an imine (C=N) bond, can then be used to chelate a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II), to form stable coordination complexes. researchgate.netniscpr.res.in The resulting metal complexes often exhibit interesting photophysical, catalytic, or biological properties.
Table 1: Synthesis of Schiff Base Ligands from this compound and their Metal Complexes
| Amine Reactant | Ligand Formed | Metal Ion | Complex Formed | Typical Yield (%) |
| Aniline | (E)-1-(2-((phenylimino)(phenyl)methyl)-4-chlorophenyl)-5-bromophenol | Cu(II) | Bis[...]-copper(II) | 85 |
| 4-Methoxyaniline | (E)-1-(2-(((4-methoxyphenyl)imino)(phenyl)methyl)-4-chlorophenyl)-5-bromophenol | Ni(II) | Bis[...]-nickel(II) | 82 |
| 4-Nitroaniline | (E)-1-(2-(((4-nitrophenyl)imino)(phenyl)methyl)-4-chlorophenyl)-5-bromophenol | Co(II) | Bis[...]-cobalt(II) | 80 |
| 2-Aminophenol | 2-((E)-((2-hydroxyphenyl)imino)(phenyl)methyl)-4-chloro-5-bromophenol | Zn(II) | Bis[...]-zinc(II) | 88 |
Note: The yields are hypothetical and based on typical values reported for similar Schiff base complex syntheses.
Preparation of Polymerizable 2-Hydroxybenzophenone Units
The hydroxyl group of this compound serves as a convenient handle for the introduction of polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups. These modified benzophenones can then act as monomers in polymerization reactions, leading to polymers with incorporated UV-absorbing units. Such polymers are valuable as UV-stabilizers for other materials or as photoinitiators in curing processes. researchgate.netresearchgate.netnih.govsigmaaldrich.com
The synthesis of these polymerizable monomers is typically achieved through esterification of the hydroxyl group with acryloyl chloride or methacryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct. Alternatively, transesterification reactions with alkyl (meth)acrylates can be employed. researchgate.net
Table 2: Synthesis of Polymerizable Monomers from this compound
| Reagent | Product Name | Reaction Conditions | Typical Yield (%) |
| Acryloyl chloride | 2-(2-bromo-5-chlorobenzoyl)phenyl acrylate | Triethylamine, THF, 0 °C to rt | 90 |
| Methacryloyl chloride | 2-(2-bromo-5-chlorobenzoyl)phenyl methacrylate | Triethylamine, THF, 0 °C to rt | 92 |
| Methyl acrylate | 2-(2-bromo-5-chlorobenzoyl)phenyl acrylate | Transesterification catalyst, heat | 75 |
Note: The yields are hypothetical and based on typical values reported for the esterification of hydroxybenzophenones.
These monomers can undergo free-radical polymerization, initiated by thermal or photochemical initiators, to produce homopolymers or copolymers with other vinyl monomers. The resulting polymers possess the inherent UV-absorbing properties of the benzophenone (B1666685) moiety.
Generation of Supramolecular Building Blocks
The non-planar structure of benzophenone derivatives, coupled with the potential for hydrogen bonding via the hydroxyl group and halogen bonding via the bromine and chlorine atoms, makes this compound a promising candidate for the construction of supramolecular assemblies. researchgate.net Crystal engineering with this molecule can lead to the formation of well-defined one-, two-, or three-dimensional networks held together by non-covalent interactions. rsc.orgepa.govmdpi.comnih.gov
The intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen is a dominant feature that influences the conformation of the molecule. researchgate.net Intermolecular interactions, such as C-H···O, C-H···π, and halogen-halogen interactions, can then direct the self-assembly of the molecules into larger architectures. Modification of the peripheral positions of the benzophenone core, for instance through Suzuki coupling reactions at the bromo or chloro positions, can introduce additional functionalities that can participate in directed self-assembly. rsc.org
Synthesis of Multi-Component Systems for Specific Applications
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. The carbonyl group of this compound can potentially participate in various MCRs, such as the Ugi or Passerini reactions, to generate highly functionalized and diverse molecular scaffolds. nih.govyoutube.comresearchgate.netresearchgate.net
For example, in a hypothetical Ugi four-component reaction, this compound (the ketone component) could react with an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide derivative. The resulting product would incorporate fragments from all four starting materials in a single operation, providing rapid access to a library of complex structures with potential applications in medicinal chemistry or materials science. The presence of the bromo and chloro substituents on the final product offers further sites for post-MCR modifications.
While specific examples of MCRs involving this compound are not extensively reported, the general principles of these reactions suggest its potential as a valuable building block in combinatorial chemistry for the discovery of new functional molecules.
Future Research Directions and Emerging Applications in Chemical Science
Exploration of Novel Synthetic Routes
The classical synthesis of polysubstituted benzophenones often relies on Friedel-Crafts acylation. oxinst.commdpi.comnih.gov For 2'-Bromo-5-chloro-2-hydroxybenzophenone, this would typically involve the reaction of 4-chloro-2-hydroxybenzoyl chloride with bromobenzene (B47551) or 2-bromobenzoyl chloride with 4-chlorophenol (B41353), using a Lewis acid catalyst like aluminum chloride (AlCl₃). numberanalytics.comroyalsocietypublishing.orgmdpi.com However, future research is trending towards overcoming the limitations of this method, such as catalyst waste and potential for undesirable isomer formation. preprints.org
Novel synthetic explorations may focus on:
Catalyst-Free or Green Catalysis: Developing methods that use more environmentally benign catalysts, such as silica-gel supported Lewis acids or graphite, can reduce waste and improve reaction workup. google.combgsu.edu Some modern approaches even explore catalyst-free conditions, relying on thermal or microwave activation.
Directed Ortho-Metalation (DoM): This powerful technique offers high regioselectivity in the functionalization of aromatic rings. researchgate.netnih.gov For this compound, a strategy could involve the metalation of a protected 4-chlorophenol, directed by the protected hydroxyl group, followed by coupling with a 2-bromobenzoyl electrophile. This approach provides precise control over substituent placement, which is crucial for complex molecules. documentsdelivered.com
Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, represent a versatile future direction. A potential route could involve coupling an appropriately substituted boronic acid with a corresponding aryl halide, followed by oxidation to form the ketone bridge. nih.gov
One-Pot Syntheses: Combining multiple reaction steps into a single, streamlined process is highly desirable for efficiency. A future route could involve an in-situ generation of a Grignard reagent from a brominated precursor, which then reacts with a substituted benzaldehyde, followed by oxidation to the final benzophenone (B1666685) product. numberanalytics.com
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Representative Reference |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃, FeCl₃) | Well-established, readily available reagents | nih.gov |
| Directed Ortho-Metalation | Organolithium reagents (e.g., n-BuLi, s-BuLi), TMEDA | High regioselectivity, access to sterically hindered products | researchgate.net |
| Catalyst-Driven Synthesis | Nickel Chloride, Di-tert-butyl peroxide | Low cost, high yield, simple operation | google.com |
| Grignard-Based Routes | Magnesium, Substituted Benzaldehyde, Oxidizing Agent | Utilizes different starting materials, avoids harsh Lewis acids | numberanalytics.com |
Deeper Mechanistic Insights into Chemical Transformations
A thorough understanding of the reaction mechanisms involving this compound is critical for optimizing existing synthetic routes and predicting its behavior in more complex systems.
Mechanism of Synthesis: The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl chloride and a Lewis acid catalyst. oxinst.comrsc.orgepa.gov This ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. Future mechanistic studies could investigate the kinetics and substituent effects on this reaction, particularly how the existing halogen and hydroxyl groups influence the rate and regioselectivity of the acylation.
Photochemical Transformations: Benzophenones are renowned for their rich photochemistry. Upon UV irradiation, this compound is expected to undergo efficient intersystem crossing from the initial singlet excited state (S₁) to a triplet state (T₁). google.comrsc.org This triplet state is a powerful hydrogen abstractor. The presence of the ortho-hydroxyl group allows for a potential excited-state intramolecular proton transfer (ESIPT), a process that can lead to unique fluorescence properties and enhanced photostability. nih.gov
Future mechanistic research should focus on:
Kinetics of Hydrogen Abstraction: Quantifying the rate constants for hydrogen abstraction by the triplet state from various substrates. researchgate.netsigmaaldrich.com
Intramolecular Hydrogen Bond (IHB) Dynamics: The IHB between the ortho-hydroxyl group and the carbonyl oxygen is a key structural feature. nih.govresearchgate.netyoutube.com Studies into how this bond's strength and dynamics are affected by the bromo- and chloro-substituents in both the ground and excited states are crucial. researchgate.net This IHB can significantly influence the compound's reactivity and photophysical behavior.
Radical Reaction Pathways: Elucidating the fate of the resulting ketyl radical and the substrate radical is essential for applications in photopolymerization and materials science. rsc.orgsigmaaldrich.com
Advanced Spectroscopic and Imaging Techniques for Characterization
While standard spectroscopic methods are routine, future research will benefit from the application of advanced techniques to probe the nuanced structural and electronic properties of this compound.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques (COSY, HSQC, HMBC) can unambiguously assign all proton and carbon signals, providing clear evidence of the substitution pattern. The chemical shift of the hydroxyl proton, in particular, can offer quantitative insight into the strength of the intramolecular hydrogen bond. nih.gov
Infrared (IR) Spectroscopy: The position and shape of the hydroxyl (O-H) and carbonyl (C=O) stretching bands are sensitive indicators of hydrogen bonding. nih.govacs.org In non-polar solvents, a broad O-H stretch at lower wavenumbers (e.g., ~3200-3400 cm⁻¹) would confirm the intramolecular H-bond. acs.org
UV-Visible Spectroscopy: The UV-Vis absorption spectrum of benzophenones typically shows two main bands: an intense π-π* transition around 250-290 nm and a weaker, longer-wavelength n-π* transition around 330-380 nm. researchgate.netresearchgate.net The exact positions and intensities for this compound will be modulated by the halogen and hydroxyl substituents and the solvent environment. nih.govresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements for precise formula confirmation. Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of halogen atoms or the carbonyl group, which aid in structural elucidation. umb.eduresearchgate.net
Advanced Imaging for Material Integration: When this compound is incorporated into polymers or onto surfaces, advanced imaging techniques will be indispensable for characterizing its distribution and local environment.
Confocal Raman Microscopy: This non-destructive technique combines chemical specificity with high spatial resolution, allowing for the mapping of the compound within a material matrix without the need for labeling. oxinst.comnumberanalytics.comnih.gov It can be used to assess the homogeneity of formulations or to visualize its presence in specific domains of a composite material.
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These techniques provide high-resolution topographical and morphological information of surfaces. When used in conjunction with spectroscopic methods (e.g., correlative Raman-AFM), they can link the physical structure of a material to its chemical composition at the nanoscale. oxinst.comorientjchem.org
| Technique | Information Gained | Expected/Representative Findings |
| ¹H & ¹³C NMR | Structural confirmation, H-bond strength | Hydroxyl proton shift >10 ppm; distinct aromatic signals confirming substitution pattern. |
| FT-IR | Functional groups, H-bonding | Broad O-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1630-1650 cm⁻¹). acs.org |
| UV-Vis | Electronic transitions | π-π* band (~260-290 nm), n-π* band (~340-380 nm). researchgate.net |
| Confocal Raman | Chemical distribution in a matrix | Spatially resolved spectra identifying the compound within a polymer blend. nih.gov |
Development of Advanced Computational Models for Predictive Studies
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental efforts.
Future computational studies should focus on:
Density Functional Theory (DFT): DFT calculations are well-suited for predicting ground-state geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties like orbital energies (HOMO/LUMO). researchgate.net These calculations can accurately model the intramolecular hydrogen bond and quantify its strength. researchgate.net
Time-Dependent DFT (TD-DFT): This method is used to calculate excited-state properties, including UV-Vis absorption spectra and the energies of singlet and triplet states. nih.govrsc.org TD-DFT can help rationalize the photophysical behavior, such as the efficiency of intersystem crossing, which is key to its role as a photoinitiator. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, especially when integrated into a larger system like a polymer matrix or a biological environment. This can provide insights into conformational flexibility and interactions with surrounding molecules.
Quantitative Structure-Property Relationship (QSPR): By developing models based on a series of related benzophenone derivatives, it may become possible to predict properties like UV absorption maxima, photoreactivity, or even catalytic activity based solely on molecular structure.
These predictive models can accelerate the design of new molecules with tailored properties, reducing the need for extensive trial-and-error synthesis and testing. rsc.org
Integration into Complex Chemical Systems for Catalysis or Material Science
The unique combination of a photoreactive ketone and multiple halogen substituents makes this compound a promising building block for functional chemical systems.
Photoinitiators for Polymerization: Benzophenones are classic Type II photoinitiators, which, upon UV excitation, abstract a hydrogen atom from a synergist (like an amine or thiol) to generate initiating free radicals. researchgate.netnih.gov The halogen substituents on this compound can influence the energy of the triplet state and its reactivity, potentially tuning its efficiency as an initiator for UV-curing applications in coatings, inks, and adhesives. mdpi.comacs.org
Building Blocks for Advanced Polymers: The compound can be functionalized and incorporated into polymer backbones or as pendant groups. For instance, the hydroxyl group could be used to create a polymerizable monomer (e.g., an acrylate (B77674) or methacrylate). epa.govrsc.org The resulting polymer would have built-in photoreactivity, allowing it to be cross-linked upon UV exposure to form stable networks or hydrogels. mdpi.comnih.gov The bromine atom also provides a site for further chemical modification via cross-coupling reactions.
Precursors for Heterocyclic Synthesis: Benzophenones are versatile precursors for synthesizing a wide range of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. nih.govnih.gov
Organocatalysis: The 2-hydroxybenzophenone (B104022) scaffold has been used as a chemical auxiliary to activate substrates in organocatalytic reactions, using the intramolecular hydrogen bond to enhance reactivity and stereoselectivity. researchgate.net Future research could explore the utility of this specific halogenated derivative in similar catalytic systems.
Design of Smart Materials based on Photophysical Properties
"Smart materials" respond to external stimuli, and the photoreactive nature of this compound makes it an ideal candidate for creating light-responsive systems.
UV-Responsive Surfaces: By covalently attaching the compound to a surface (e.g., a polymer film or a biomedical device), its photoreactivity can be harnessed. rsc.orgorientjchem.org Upon UV irradiation, the benzophenone moiety can form covalent bonds with adjacent C-H bonds, enabling the "grafting" of functional coatings or the immobilization of biomolecules. rsc.orgnih.gov This creates surfaces with switchable properties, such as wettability or biocompatibility.
Photo-Crosslinkable Hydrogels: Integrating this molecule into water-soluble polymers could lead to the formation of hydrogels upon UV exposure. rsc.org The cross-linking density, and thus the mechanical properties of the hydrogel, could be precisely controlled by the UV dose and the concentration of the photoreactive unit.
Materials for Organic Electronics: The benzophenone core is an electron-accepting unit. When combined with suitable electron-donating groups, it can form donor-acceptor molecules with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or as electrochromic materials. mdpi.comnih.govpreprints.orgnih.gov The halogen and hydroxyl groups provide handles for synthetic modification to tune these electronic properties.
The continued exploration of this compound and its derivatives promises to yield significant advancements across the chemical sciences, from fundamental synthesis and mechanistic understanding to the development of next-generation functional materials.
Q & A
Basic: What are the common synthetic routes for 2'-Bromo-5-chloro-2-hydroxybenzophenone, and how are intermediates characterized?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation or halogenation of a pre-functionalized benzophenone scaffold. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or Cl₂/FeCl₃ under controlled conditions. Key intermediates, such as 5-chloro-2-hydroxybenzophenone, are characterized using:
- Melting point analysis (mp 63–67°C, as noted in ).
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
- FT-IR to identify hydroxyl (O-H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups.
Intermediate purity is validated via HPLC with UV detection (λ ~254 nm).
Advanced: How can regioselective bromination at the 2'-position be optimized while minimizing side products?
Answer:
Regioselectivity challenges arise due to competing electrophilic aromatic substitution (EAS) pathways. Methodological strategies include:
- Directing group utilization : The hydroxyl group at the 2-position directs bromination to the ortho position (2').
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophile stability.
- Temperature control : Slow addition of Br₂ at 0–5°C reduces di- or tri-substitution.
Post-reaction, LC-MS identifies byproducts like 2',4'-dibromo analogs ( ), while XRD (using SHELXL, ) resolves structural ambiguities.
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H NMR : Aromatic protons show splitting patterns consistent with substitution (e.g., deshielded protons adjacent to Br/Cl).
- ¹³C NMR : Carbonyl (C=O) resonance at ~195 ppm; halogenated carbons exhibit downfield shifts.
- HRMS : Exact mass confirms molecular formula (e.g., C₁₃H₈BrClO₂ requires m/z 322.93).
- IR : Hydroxyl (broad ~3200 cm⁻¹) and ketone (sharp ~1680 cm⁻¹) peaks ( ).
Advanced: How can conflicting crystallographic and spectroscopic data be resolved for this compound?
Answer:
Discrepancies between XRD (e.g., bond lengths) and DFT-calculated structures may arise from crystal packing effects or dynamic disorder. Strategies include:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands ( ) to model overlapping lattices.
- DFT optimization : Compare experimental XRD data with gas-phase computational models (B3LYP/6-31G*).
- Solid-state NMR : Resolve ambiguities in hydrogen bonding (e.g., hydroxyl group interactions).
Basic: What safety protocols are essential when handling this compound?
Answer:
Referencing hazard classifications ( ):
- Acute toxicity : Use fume hoods, gloves, and eye protection (GHS Signal Word: Danger).
- Storage : Keep in airtight containers at 2–8°C to prevent decomposition.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
Advanced: How can photodegradation pathways of this compound be mechanistically studied?
Answer:
- UV-Vis spectroscopy : Monitor λmax shifts under controlled UV exposure.
- LC-QTOF-MS : Identify degradation products (e.g., dehalogenated or hydroxylated derivatives).
- Computational modeling : Use TD-DFT to predict excited-state reactivity and bond cleavage sites.
- Radical trapping : ESR spectroscopy detects transient intermediates like bromine radicals.
Basic: What solubility challenges are encountered with this compound, and how are they addressed?
Answer:
Limited solubility in polar solvents (water, ethanol) due to halogen and hydroxyl groups. Solutions:
- Co-solvent systems : DMSO:THF (1:1) enhances dissolution for biological assays.
- Sonication : 30-min ultrasonic treatment at 40 kHz improves dispersion.
- Derivatization : Acetylation of the hydroxyl group increases solubility in non-polar solvents.
Advanced: How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Answer:
- DFT calculations : Evaluate HOMO/LUMO energies to predict sites for Suzuki-Miyaura coupling (e.g., bromine at 2' as a leaving group).
- NBO analysis : Assess charge distribution to identify nucleophilic/electrophilic centers.
- MD simulations : Model solvent effects on reaction kinetics (e.g., DMF vs. toluene).
Basic: How is purity assessed, and what are common impurities?
Answer:
- HPLC : Retention time matching and peak area quantification (≥97% purity, ).
- TLC : Rf comparison against standards (silica gel, hexane:EtOAc 3:1).
Common impurities include: - Unreacted precursors : 5-chloro-2-hydroxybenzophenone.
- Di-halogenated byproducts : 2',5-dibromo analogs ( ).
Advanced: What strategies mitigate crystallographic disorder in XRD analysis?
Answer:
- Low-temperature data collection : Reduces thermal motion (e.g., 100 K).
- High-resolution detectors : Pilatus3 X 1M improves data completeness.
- Twinning refinement : SHELXL’s HKLF5 format models overlapping domains ( ).
- Hirshfeld surface analysis : Visualizes intermolecular interactions causing disorder.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
